

Technical Guide: Chemical Characterization & Isolation of Olivil 4'-O-glucoside

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Compound of Interest

Compound Name: Olivil 4'-O-glucoside

CAS No.: 76880-93-8

Cat. No.: B1163482

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Executive Summary

Olivil 4'-O-glucoside (also known as Olivil 4'-O- β -D-glucopyranoside) is a bioactive lignan glycoside belonging to the tetrahydrofuran class. It is structurally derived from the oxidative coupling of two phenylpropanoid units, specifically involving the aglycone olivil. This compound is naturally distributed in medicinal plant species such as *Gentianella acuta*, *Syringa patula* (Lilac), *Eucommia ulmoides*, and *Valeriana officinalis*.

This guide provides a rigorous technical framework for the identification, structural elucidation, and isolation of **Olivil 4'-O-glucoside**, designed for researchers in natural product chemistry and drug discovery.

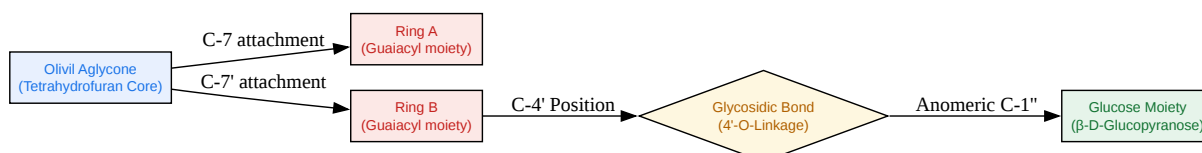
Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7]

Property	Specification
IUPAC Name	(2S,3R,4S)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-3-[[2-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-3-yl]methanol
Common Name	Olivil 4'-O-glucoside
CAS Number	76880-93-8
Molecular Formula	
Molecular Weight	538.54 g/mol
Solubility	Soluble in Methanol, Ethanol, DMSO, Pyridine; Sparingly soluble in Water; Insoluble in Hexane.
Appearance	White to off-white amorphous powder

Structural Representation

The molecule consists of a central tetrahydrofuran (THF) ring substituted with two ferulic acid-derived aromatic rings. The glucose moiety is attached via a

-glycosidic bond to the phenolic hydroxyl group at the C-4' position.



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Figure 1: Structural connectivity of **Olivil 4'-O-glucoside**, highlighting the glycosylation site.

Spectroscopic Characterization (Structural Elucidation)

Accurate identification requires a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). The following data profiles are characteristic of **Olivil 4'-O-glucoside**.

Mass Spectrometry (MS)

- Ionization Mode: ESI (Electrospray Ionization), Positive/Negative mode.
- Key Ions:
 - $[M+H]^+$: m/z 539.2
 - $[M+Na]^+$: m/z 561.2
 - $[M-H]^-$: m/z 537.2
- Fragmentation Pattern (MS/MS):
 - Loss of 162 Da (anhydrous glucose) yielding the aglycone fragment at m/z ~377 (Olivil core).

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the presence of two aromatic systems, a tetrahydrofuran core, and a sugar moiety.

1H NMR (Methanol- d_4 , 500 MHz) – Diagnostic Signals

- Aromatic Protons (Aglycone): Two ABX systems.
 - 6.70 – 7.10 ppm (m, 6H). The protons on the glycosylated ring (Ring B) typically show slight downfield shifts compared to the free phenolic ring (Ring A).
- Tetrahydrofuran Core:
 - 4.70 – 4.90 ppm (d, H-7').

- 2.90 – 3.10 ppm (m, benzylic methylene H-7).
- 3.60 – 3.90 ppm (m, hydroxymethyl protons H-9, H-9').
- Methoxyl Groups:
 - 3.80 – 3.85 ppm (s, 6H, 2 x -OCH₃).
- Sugar Moiety:
 - Anomeric Proton (H-1''):

4.85 – 4.95 ppm (d,

Hz). The large coupling constant confirms the

-configuration.

¹³C NMR (Methanol-d₄, 125 MHz) – Diagnostic Shifts

- Anomeric Carbon (C-1''):

102.8 – 104.5 ppm.
- Glycosylated Position (C-4'):

~146.0 – 148.0 ppm. Note: Glycosylation typically causes a paramagnetic shift (deshielding) of the ipso-carbon compared to the free aglycone.
- Aglycone Carbons:
 - THF Methines/Methylenes:

40.0 – 85.0 ppm region.
 - Methoxyl Carbons:

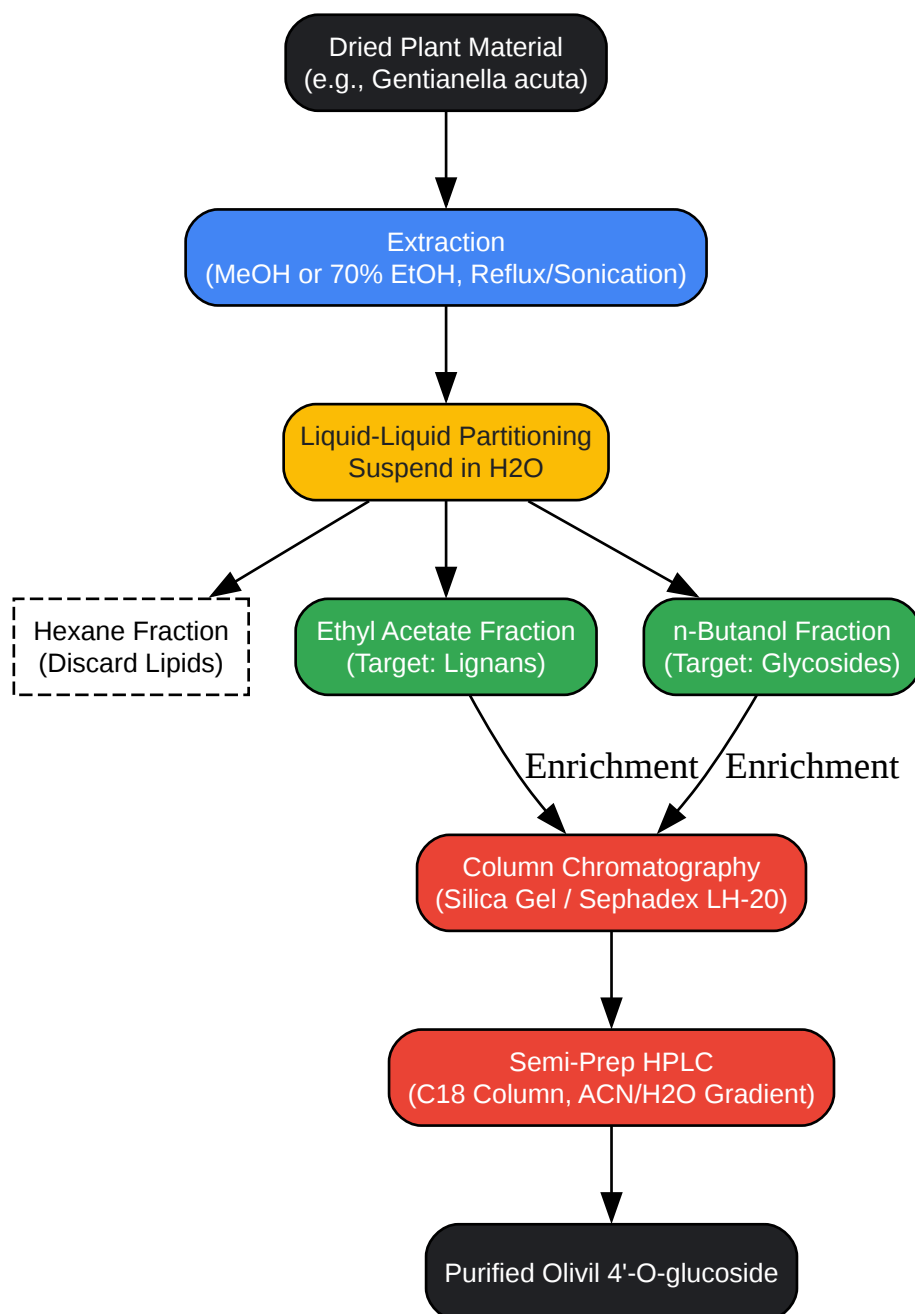
56.0 – 56.5 ppm.
- Sugar Carbons:

62.5 (C-6''), 71.0 – 78.0 (C-2'' to C-5'').

Isolation & Purification Protocol

This protocol synthesizes established methodologies for extracting lignan glycosides from plant matrices like *Gentianella* or *Syringa* species.

Workflow Diagram



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Figure 2: Step-by-step isolation workflow for **Olivil 4'-O-glucoside**.

Detailed Methodology

- Extraction:
 - Pulverize dried plant material (e.g., stems/roots) to a fine powder.
 - Extract with Methanol (MeOH) or 70% Ethanol under reflux (3 x 2 hours) or ultrasonication.
 - Concentrate the combined filtrate under reduced pressure (Rotavap, <45°C) to obtain the crude extract.
- Fractionation (Liquid-Liquid Partition):
 - Suspend the crude extract in distilled water.
 - Partition sequentially with:
 - n-Hexane: To remove chlorophyll, lipids, and non-polar sterols (Discard).
 - Ethyl Acetate (EtOAc): Extracts aglycones and some mono-glycosides.
 - n-Butanol (n-BuOH): Extracts more polar glycosides. **Olivil 4'-O-glucoside** is typically found in the EtOAc or n-BuOH fraction depending on the specific plant matrix.
- Chromatographic Purification:
 - Macroporous Resin (Optional): Pass the aqueous/BuOH fraction through Diaion HP-20 or D101 resin. Elute with water (to remove sugars) followed by 30%, 50%, and 70% EtOH. The 30-50% fractions usually contain the lignan glycosides.
 - Silica Gel Column: Subject the enriched fraction to a silica gel column eluting with a gradient of

(e.g., 10:1

5:1

2:1).

- Sephadex LH-20: Further purify sub-fractions using Sephadex LH-20 (eluent: MeOH) to remove phenolic polymers and chlorophyll.
- Final Isolation (HPLC):
 - System: RP-HPLC (C18 Column, 5 m).
 - Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B).
 - Gradient: 10% A to 40% A over 30-40 minutes.
 - Detection: UV at 280 nm (characteristic absorption of the guaiacyl moiety).

Biosynthetic Context

Olivil 4'-O-glucoside is formed via the phenylpropanoid pathway. The coniferyl alcohol precursor undergoes dimerization (catalyzed by dirigent proteins/peroxidases) to form the lignan scaffold (olivil), followed by specific glycosylation by UDP-dependent glycosyltransferases (UGTs).

- Precursor: Coniferyl Alcohol
- Enzyme Class: Glucosyltransferase (UGT)
- Biological Role: Storage form of the lignan, increased water solubility for transport, and potential defense mechanism against herbivory.

References

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